molecular formula C12H8BrFN2O2S B13681669 Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate

Cat. No.: B13681669
M. Wt: 343.17 g/mol
InChI Key: JXTMBAHSEYMSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic organic compound with the molecular formula C12H8BrFN2O2S and a molecular weight of 343.17 g/mol . This compound is characterized by the presence of a benzo[b]thiophene core, substituted with bromine, cyano, and fluorine groups, and an ethyl carbamate moiety.

Preparation Methods

The synthesis of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H8BrFN2O2S

Molecular Weight

343.17 g/mol

IUPAC Name

ethyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate

InChI

InChI=1S/C12H8BrFN2O2S/c1-2-18-12(17)16-11-6(5-15)9-7(13)3-4-8(14)10(9)19-11/h3-4H,2H2,1H3,(H,16,17)

InChI Key

JXTMBAHSEYMSIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=C(C=CC(=C2S1)F)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.